rac-Rotigotine-d3 Methyl Ether is a stable isotope-labeled analog of Rotigotine, a non-ergoline dopamine agonist primarily used in the treatment of Parkinson's disease and Restless Legs Syndrome. The compound features deuterium atoms replacing hydrogen atoms in its molecular structure, which enhances its utility in various scientific research applications, particularly in analytical chemistry and pharmacokinetics. Its chemical formula is with a molecular weight of 332.52 g/mol, and it is classified under dopamine receptor modulators, particularly affecting neurotransmission pathways related to addiction, depression, and neurodegenerative diseases .
The synthesis of rac-Rotigotine-d3 Methyl Ether involves several key steps that ensure the incorporation of deuterium into the final product. Typically, the process begins with the precursor compound Rotigotine. The synthesis employs deuterated reagents and solvents to facilitate the labeling process.
rac-Rotigotine-d3 Methyl Ether can undergo various chemical reactions typical for organic compounds, including:
Common reagents for these reactions include:
The products formed depend on the specific reaction conditions and reagents used.
The mechanism of action for rac-Rotigotine-d3 Methyl Ether closely resembles that of its parent compound Rotigotine. It functions as an agonist at dopamine receptors, particularly favoring D3 receptors, while also exhibiting antagonistic properties at α-2 adrenergic receptors and agonistic activity at serotonin 5HT1A receptors. This multifaceted interaction modulates neurotransmitter release and uptake, influencing several neurological pathways involved in mood regulation and motor control .
Relevant data includes:
rac-Rotigotine-d3 Methyl Ether serves multiple scientific uses due to its stable isotope labeling:
Its unique characteristics allow researchers to conduct precise studies involving drug interactions and mechanisms within biological systems.
The strategic incorporation of deuterium into rotigotine analogs represents a sophisticated approach to creating molecular tools for pharmacokinetic and metabolic studies. rac-Rotigotine-d3 methyl ether (CAS 1246820-80-3) specifically incorporates three deuterium atoms ([2H] or D) at the terminal methyl group of the ethyl linker attached to the thiophene ring, as evidenced by its molecular formula C₂₀H₂₄D₃NOS and SMILES notation COC1=C2CCC(CC2=CC=C1)N(CCC3=CC=CS3)CCC([2H])([2H])[2H] [1] [2]. This deuteration pattern targets a metabolically vulnerable site without altering the compound's steric or electronic properties significantly, thereby maintaining its biological activity while enabling precise tracking.
The primary methodology for deuterium incorporation involves late-stage synthesis through nucleophilic displacement reactions using deuterated alkylating agents. Specifically, researchers utilize CD₃I (deuteromethyl iodide) in the alkylation of the desmethyl rotigotine precursor under carefully controlled basic conditions. Alternative routes employ the reduction of a ketone intermediate using deuterated reducing agents (NaBD₄ or LiAlD₄), though this approach is less efficient for introducing multiple deuterium atoms at specific positions. The deuterium incorporation efficiency is typically monitored using mass spectrometry, with successful synthesis showing a molecular ion peak at m/z 332.52, confirming the +3 Da shift from the non-deuterated analog [1] [2].
Table 1: Deuterium Positional Analysis in rac-Rotigotine-d3 methyl ether
Deuteration Site | Chemical Environment | Number of D Atoms | Synthetic Purpose |
---|---|---|---|
-CD₃ group | Terminal methyl of ethyl linker | 3 | Metabolic stability enhancement |
Non-adjacent positions | Aromatic rings, methyl ether | 0 | Maintain receptor binding affinity |
Adjacent to heteroatoms | Nitrogen, oxygen, sulfur | 0 | Prevent kinetic isotope effects on binding |
Synthesizing high-quality rac-rotigotine-d3 methyl ether requires meticulous optimization of reaction parameters to maximize isotopic purity, chemical yield, and enantiomeric integrity. Temperature control emerges as a critical factor during alkylation, where maintaining the reaction mixture between -10°C to 0°C significantly minimizes racemization at the chiral center while ensuring complete deutero-methyl incorporation [1]. The use of aprotic polar solvents (DMF, DMSO) enhances reaction kinetics but necessitates strict anhydrous conditions to prevent deuterium exchange with protic solvents or atmospheric moisture.
Catalyst screening reveals that phase-transfer catalysts (e.g., tetrabutylammonium bromide) substantially accelerate the alkylation step without promoting deuteration loss. Solvent-free conditions under microwave irradiation have shown promise in reducing reaction times from 12-18 hours to 30-45 minutes while achieving >99% isotopic incorporation, as confirmed by NMR analysis showing complete disappearance of the -CH₃ proton signal at ~2.5 ppm. Concentration optimization studies demonstrate that employing 1.5-2.0 equivalents of CD₃I relative to the nor-rotigotine precursor in 0.1M solutions balances cost efficiency with maximum conversion (>98% by HPLC) [2].
Post-reaction quenching protocols using deuterium-depleted water (DDW) prevent back-exchange of deuterium atoms during workup. Researchers have established that maintaining pH >8 during aqueous workup minimizes acid-catalyzed deuterium loss from the -CD₃ group. Final isolation via lyophilization from tert-butyl alcohol/water mixtures yields the product as a stable crystalline solid with hygroscopicity reduced by 40% compared to conventional freeze-drying, enhancing long-term storage stability [1].
The synthesis of rac-rotigotine-d3 methyl ether follows two principal synthetic strategies, each with distinct advantages and limitations concerning isotopic purity, scalability, and enantiomeric control:
Amide Condensation Route:This three-step approach begins with the preparation of 2-aminotetralin derivative followed by condensation with deuterated thiophene acetic acid chloride. The critical deuteration step occurs early in the synthesis by utilizing commercially available CD₃COOH, which is converted to the corresponding acid chloride using (COCl)₂. Subsequent amide formation proceeds with 85-90% yield, but the final O-methylation introduces challenges in maintaining deuterium integrity, with approximately 5-8% deuterium loss observed during prolonged reaction times. This route benefits from readily available starting materials but suffers from moderate overall yields (55-60%) due to multiple purification steps [1] [2].
Acid Halide Approach:This more efficient two-step sequence employs pre-formed 5-methoxy-2-aminotetralin reacted with 2-thienylacetyl chloride containing the protected deuteromethyl group. The thiophene acetic acid precursor is synthesized via Arndt-Eistert homologation using CD₃N₂, ensuring precise deuterium placement. The resulting amide is then reduced using borane-THF complex at 0°C, yielding rac-rotigotine-d3 methyl ether in 72-75% overall yield with >99% isotopic purity. Crucially, this method avoids high-temperature steps that promote racemization, but requires strict exclusion of moisture during the homologation step to prevent deuterium exchange [1] [2].
Table 2: Synthetic Route Comparison for rac-Rotigotine-d3 methyl ether
Parameter | Amide Condensation Route | Acid Halide Route |
---|---|---|
Steps Involving Deuteration | Late-stage (after amide formation) | Early-stage (starting material) |
Overall Yield | 55-60% | 72-75% |
Isotopic Purity | 92-95% | >99% |
Racemization Risk | Moderate (during methylation) | Low (low-temperature steps) |
Key Advantage | Commercially available precursors | Higher isotopic integrity |
Major Limitation | Deuterium loss during methylation | Moisture-sensitive intermediates |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1